molecular formula C10H16N4O3S B7533152 N-(1-methylsulfonylpiperidin-3-yl)-1H-pyrazole-5-carboxamide

N-(1-methylsulfonylpiperidin-3-yl)-1H-pyrazole-5-carboxamide

Cat. No. B7533152
M. Wt: 272.33 g/mol
InChI Key: ZSQKMSIBEBRMTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-methylsulfonylpiperidin-3-yl)-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as MS-275 or Entinostat and belongs to the class of histone deacetylase inhibitors (HDACi).

Mechanism of Action

MS-275 exerts its effects by inhibiting the activity of HDAC enzymes, which are responsible for the deacetylation of histones. Histones are proteins that play a crucial role in the regulation of gene expression. By inhibiting HDAC activity, MS-275 increases the acetylation of histones, leading to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects
MS-275 has been shown to have several biochemical and physiological effects. In cancer cells, it induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In neurodegenerative diseases, it has been shown to improve cognitive function and reduce neuroinflammation. In inflammatory diseases, it has been shown to reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using MS-275 in lab experiments is its specificity for HDAC enzymes, which reduces the risk of off-target effects. Another advantage is its ability to sensitize cancer cells to other chemotherapeutic agents, making it a promising candidate for combination therapy. However, one limitation is its potential toxicity, which requires careful dosing and monitoring.

Future Directions

There are several future directions for the research on MS-275. One direction is the development of more potent and selective HDAC inhibitors with fewer side effects. Another direction is the exploration of MS-275's potential applications in other fields such as epigenetics and immunotherapy. Finally, the combination of MS-275 with other drugs for the treatment of various diseases should be further investigated.
Conclusion
In conclusion, N-(1-methylsulfonylpiperidin-3-yl)-1H-pyrazole-5-carboxamide or MS-275 is a promising compound with potential applications in various fields such as cancer research, neurodegenerative diseases, and inflammatory diseases. Its mechanism of action involves the inhibition of HDAC enzymes, leading to the activation of tumor suppressor genes and the inhibition of oncogenes. While MS-275 has several advantages for lab experiments, careful dosing and monitoring are required due to its potential toxicity. Finally, there are several future directions for the research on MS-275, including the development of more potent and selective HDAC inhibitors and the exploration of its potential applications in other fields.

Synthesis Methods

The synthesis of MS-275 involves the reaction of 3-amino-1-methylsulfonylpiperidine with 5-chloro-1H-pyrazole-4-carboxylic acid in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a base such as triethylamine (TEA). The resulting product is then purified using column chromatography to obtain pure MS-275.

Scientific Research Applications

MS-275 has been extensively studied for its potential applications in various fields such as cancer research, neurodegenerative diseases, and inflammatory diseases. In cancer research, MS-275 has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to sensitize cancer cells to other chemotherapeutic agents, making it a promising candidate for combination therapy.

properties

IUPAC Name

N-(1-methylsulfonylpiperidin-3-yl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O3S/c1-18(16,17)14-6-2-3-8(7-14)12-10(15)9-4-5-11-13-9/h4-5,8H,2-3,6-7H2,1H3,(H,11,13)(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQKMSIBEBRMTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)NC(=O)C2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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